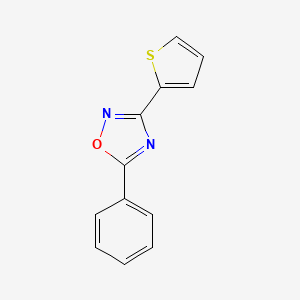
1-(3-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves complex reactions that provide insight into the flexibility and reactivity of these compounds. For instance, the reductive amination, amide hydrolysis, and N-alkylation steps are critical in the synthesis of various piperazine derivatives with significant pharmacological activities (Li Guca, 2014).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray diffraction studies, offers insights into their conformation and the impact of substituents on their overall geometry. For example, compounds with a methoxyphenyl moiety often exhibit specific crystalline structures and hydrogen bonding patterns that are crucial for their biological activity and supramolecular assembly (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives engage in a range of chemical reactions, with their reactivity influenced by the substituents on the piperazine ring. These reactions are essential for the synthesis of various compounds with potential pharmacological properties. For example, the reactivity of the piperazine moiety with halogenated compounds can lead to the formation of new derivatives with distinct chemical properties (S. Vartale et al., 2008).
科学的研究の応用
Antimicrobial and Antibacterial Activities
Research has demonstrated the synthesis of new pyridine derivatives, including those related to the piperazine class, showing variable and modest activity against investigated strains of bacteria and fungi. These findings highlight the potential of piperazine derivatives in contributing to the development of new antimicrobial agents. The structural modifications of these compounds allow for the exploration of their antimicrobial efficacy, providing a foundation for further drug development in this area (Patel, Agravat, & Shaikh, 2011).
Drug Design and Receptor Targeting
The compound and its related derivatives have been explored for their potential in drug design, specifically targeting dopamine receptors. The design of G protein-biased dopaminergic ligands based on structural modifications demonstrates the compound's utility in generating novel therapeutics. This is significant for conditions such as psychosis and related disorders, where dopamine receptor partial agonists can offer therapeutic benefits. The structural flexibility of the piperazine core facilitates the fine-tuning of functional properties, thus enabling the creation of compounds with desired biological activities (Möller et al., 2017).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from piperazine and its analogs showcases the chemical versatility and potential for creating new molecules with significant biological activities. These activities include anti-inflammatory and analgesic properties, highlighting the broad spectrum of therapeutic areas where these compounds could be applied. The detailed chemical analysis and structural elucidation of these compounds underscore the importance of chemical synthesis in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Activity Exploration
The exploration of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the therapeutic potential of piperazine derivatives beyond antimicrobial activity. These compounds' synthesis and evaluation for inhibiting HIV-1 reverse transcriptase activity highlight the broader pharmacological applications of piperazine-based molecules, including their role in antiviral therapies (Romero et al., 1994).
特性
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-6-2-4-14(12-16)17(22)20-8-10-21(11-9-20)18(23)15-5-3-7-19-13-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKIJCJCAFGIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzoyl)-4-(pyridine-3-carbonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)
